4-Amino-6-fluoronicotinaldehyde
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Overview
Description
4-Amino-6-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoronicotinaldehyde typically involves the introduction of the amino and fluorine groups onto the nicotinaldehyde scaffold. One common method involves the following steps:
Starting Material: Nicotinaldehyde is used as the starting material.
Fluorination: The 6-position of the pyridine ring is fluorinated using a fluorinating agent such as Selectfluor.
Amination: The 4-position is then aminated using an amination reagent like ammonia or an amine derivative under suitable conditions.
The reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: 4-Amino-6-fluoronicotinic acid.
Reduction: 4-Amino-6-fluoronicotinalcohol.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Scientific Research Applications
4-Amino-6-fluoronicotinaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and fluorine groups enhances its binding affinity and specificity for certain biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronicotinaldehyde: Similar structure but lacks the amino group at the 4-position.
6-Fluoronicotinaldehyde: Similar structure but lacks the amino group at the 4-position.
4-Amino-3-fluoronicotinaldehyde: Similar structure but with the fluorine atom at the 3-position instead of the 6-position.
Uniqueness
4-Amino-6-fluoronicotinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets and enhances its utility in various applications compared to its analogs .
Biological Activity
4-Amino-6-fluoronicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C7H6F1N2O and a molecular weight of approximately 139.11 g/mol. The presence of both an amino group and a fluorine atom on the pyridine ring contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity.
- Protein-Ligand Interactions : It may bind to various proteins, modulating their functions and influencing biological pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth in specific cancer models.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibitory effects against specific bacteria | , |
Anticancer | Potential inhibition of tumor growth | , |
Enzyme Inhibition | Interaction with key metabolic enzymes | , |
Case Studies
- Anticancer Research : A study evaluated the effects of this compound on prostate cancer cells. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study utilized xenograft models to assess the in vivo efficacy of the compound, demonstrating promising results in tumor reduction.
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic candidate.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyridine Ring : Starting from appropriate precursors, the pyridine ring is constructed.
- Introduction of Functional Groups : The amino and fluorine substituents are introduced through electrophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Table 2: Synthesis Overview
Step | Description |
---|---|
Step 1 | Formation of pyridine ring |
Step 2 | Electrophilic substitution for functionalization |
Step 3 | Purification and characterization |
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
4-amino-6-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9) |
InChI Key |
XNKITBAQQPLJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)C=O)N |
Origin of Product |
United States |
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